(3E)-4-methylhepta-3,6-dien-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3E)-4-methylhepta-3,6-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h4,6H,1,5H2,2-3H3/b7-6+ |
InChI Key |
DAJDVEKGELIWBV-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/CC=C |
Canonical SMILES |
CC(=CC(=O)C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3e 4 Methylhepta 3,6 Dien 2 One and Analogues
Retrosynthetic Analysis and Key Disconnections for the (3E)-4-Methylhepta-3,6-dien-2-one Skeleton
Retrosynthetic analysis of this compound reveals several strategic disconnections. The most apparent disconnection is at the carbon-carbon double bond, suggesting olefination reactions as a forward synthetic strategy. For instance, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction is a plausible approach. This would involve disconnecting the molecule into a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from acetone (B3395972) and an appropriate α,β-unsaturated aldehyde.
Another key disconnection can be made via an aldol (B89426) condensation pathway. This approach would break the molecule down into acetone and a suitable aldehyde, which would then undergo condensation and subsequent dehydration to form the dienone structure. This method is one of the most economical ways to form enones, as water is the only byproduct. youtube.com
A third retrosynthetic approach involves organometallic coupling reactions. This could involve the coupling of a vinyl organometallic reagent with an α,β-unsaturated acyl halide or ester. This strategy allows for the convergent assembly of the dienone skeleton.
Classical Approaches to Dienone Synthesis: Carbonyl Condensations and Olefination Reactions
Classical methods for constructing dienone frameworks heavily rely on carbonyl condensation and olefination reactions.
Carbonyl Condensation Reactions: The aldol condensation is a cornerstone of carbon-carbon bond formation. chemistry.coach In the context of dienone synthesis, a directed aldol condensation between a ketone and an α,β-unsaturated aldehyde can be employed. The reaction is typically base-catalyzed, involving the formation of an enolate from the ketone, which then attacks the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the conjugated dienone. chemistry.coach Acid-catalyzed aldol condensations are also possible and can be advantageous if the starting materials are compatible with acidic conditions. youtube.com The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly relevant for reacting an enolizable ketone with a non-enolizable aldehyde.
Olefination Reactions: Olefination reactions provide a powerful and versatile toolkit for the synthesis of alkenes from carbonyl compounds. diva-portal.org The Wittig reaction, utilizing a phosphonium ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, are among the most widely used methods. diva-portal.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, simplifying purification, and its general tendency to favor the formation of (E)-alkenes. For the synthesis of this compound, an HWE reaction between the phosphonate derived from acetone and 3-methyl-2-butenal (B57294) would be a viable route.
| Reaction Type | Key Reagents | Description |
| Aldol Condensation | Base or Acid Catalyst | A ketone enolate attacks an aldehyde, followed by dehydration to form a new C=C bond. chemistry.coach |
| Wittig Reaction | Phosphonium Ylide | A phosphorus-based ylide reacts with a carbonyl compound to form an alkene. diva-portal.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | A stabilized phosphonate carbanion reacts with a carbonyl, typically favoring E-alkene formation. diva-portal.org |
Stereoselective Synthesis of this compound
Achieving stereoselectivity, particularly the (E)-configuration of the double bond, is crucial in the synthesis of this compound. As mentioned, the Horner-Wadsworth-Emmons reaction is well-known for its high (E)-selectivity. This is attributed to the thermodynamic stability of the anti-oriented transition state leading to the (E)-alkene.
Other stereoselective methods include transition-metal-catalyzed cross-coupling reactions. For example, the Suzuki and Negishi couplings can be employed to form the carbon-carbon double bond with a high degree of stereocontrol. These reactions would involve the coupling of a vinyl-organometallic species with a vinyl halide or triflate.
Furthermore, a study on the synthesis of (E)-4-methylhexa-3,5-dien-1-ol, a related structure, was achieved in a single step with stereocontrol, which could potentially be adapted for the synthesis of the target dienone. researchgate.net
Biocatalytic and Enzymatic Routes to Unsaturated Ketones and Related Structures
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. nih.gov Enzymes such as ene-reductases (EReds) can be used for the asymmetric reduction of α,β-unsaturated ketones, which could be a step in a synthetic sequence towards more complex structures. acs.org While direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis are applicable to the synthesis of unsaturated ketones in general.
For instance, aldolases catalyze carbon-carbon bond formation and can be used to produce α,β-unsaturated 2-keto acids from pyruvate (B1213749) and various aldehydes. researchgate.net This highlights the potential for enzymatic aldol condensations in the synthesis of related structures. Additionally, alcohol dehydrogenases are used in the enantioselective reduction of ketones, which can be valuable for producing chiral building blocks for more complex syntheses. georgiasouthern.edu The use of enzymes in organic synthesis is a rapidly developing field with the potential to provide more sustainable and efficient routes to a wide range of chemical compounds. ox.ac.uk
Total Synthesis Strategies for Complex Natural Products Incorporating the this compound Structural Motif
The total synthesis of natural products often provides the impetus for the development of new synthetic methods. sci-hub.seepfl.ch While this compound itself is a relatively simple molecule, its structural motif, the dienone, is a common feature in many complex natural products. Strategies developed for the synthesis of these more complex molecules can often be applied to simpler structures.
For example, the synthesis of polyene natural products has been achieved using a building-block approach with iterative cross-coupling reactions, demonstrating a modular way to construct complex unsaturated systems. nih.gov The development of stereoselective methods for the synthesis of skipped dienes, which are found in many biologically active natural products, also contributes to the synthetic chemist's toolbox for constructing unsaturated systems. researchgate.net The total synthesis of marine natural products like (3Z)- and (3E)-elatenynes showcases highly stereoselective methods for constructing complex molecules with specific double bond geometries. nih.gov The knowledge gained from these complex total syntheses can inform the efficient and stereoselective synthesis of simpler dienone structures.
Chemical Reactivity and Mechanistic Investigations of 3e 4 Methylhepta 3,6 Dien 2 One
Electrophilic and Nucleophilic Additions to the Dienone System
The conjugated system of (3E)-4-methylhepta-3,6-dien-2-one, comprising two carbon-carbon double bonds and a carbonyl group, presents multiple sites for both electrophilic and nucleophilic attack.
In electrophilic additions , such as the addition of hydrogen halides (e.g., HBr), the reaction is anticipated to proceed via the formation of a resonance-stabilized carbocation. The proton would preferentially add to the oxygen of the carbonyl group or one of the double bond carbons. The subsequent attack by the nucleophile can lead to 1,2-, 1,4-, or 1,6-addition products. The distribution of these products is influenced by kinetic and thermodynamic control. youtube.com
Nucleophilic additions to the dienone system can occur at the carbonyl carbon (a hard electrophilic center) or via conjugate addition at the β- or δ-carbon positions (soft electrophilic centers). The choice of the nucleophile and reaction conditions dictates the regioselectivity of the attack. Hard nucleophiles, such as organolithium reagents, tend to favor direct attack at the carbonyl carbon, while softer nucleophiles, like cuprates, typically undergo conjugate addition.
Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder) of this compound
The dienone this compound can potentially participate as a diene in the Diels-Alder reaction , a [4+2] cycloaddition, to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For this to occur, the diene must adopt an s-cis conformation. The reactivity of the dienone in a Diels-Alder reaction is influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com
The presence of the methyl group at the 4-position and the acetyl group can influence the stereochemical outcome of the cycloaddition. The reaction is expected to follow the general principles of the Diels-Alder reaction, where the concerted mechanism leads to a high degree of stereospecificity. wikipedia.orgyoutube.com
Thermal and Photochemical Rearrangements of Dienone Systems, Including Retro-Aldol Cleavage
Dienone systems are known to undergo various thermal and photochemical rearrangements . Under thermal conditions, isomerizations of the double bonds can occur. Photochemically, dienones can undergo a variety of transformations, including [2+2] cycloadditions and rearrangements.
Retro-aldol cleavage is a potential fragmentation pathway for this compound, particularly under basic or acidic conditions. This reaction would involve the cleavage of the carbon-carbon bond between C4 and C5, leading to the formation of smaller carbonyl-containing fragments. The stability of the resulting enolate or carbocation intermediates would influence the feasibility of this process.
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound
The double bonds in this compound are amenable to various metal-catalyzed transformations . Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, could potentially be employed to functionalize the vinylic positions. wikipedia.orgresearchgate.netmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
For instance, a Suzuki coupling could involve the reaction of the dienone (if converted to a vinyl halide or triflate) with an organoboron compound in the presence of a palladium catalyst to introduce a new substituent. researchgate.net The success of these reactions would depend on the chemoselectivity and the ability to control the regioselectivity of the coupling.
| Cross-Coupling Reaction | Potential Application to this compound |
| Heck Reaction | Functionalization of the terminal double bond. |
| Suzuki Reaction | Introduction of aryl or vinyl groups at a vinylic position. |
| Stille Reaction | Coupling with organotin reagents for the formation of new C-C bonds. |
| Hiyama Reaction | Coupling with organosilicon compounds. nih.gov |
Oxidation and Reduction Pathways of the Dienone Moiety
The oxidation of this compound can be directed at the double bonds or the methyl ketone. Epoxidation of the double bonds with peroxy acids would yield epoxides, which are versatile synthetic intermediates. Oxidative cleavage of the double bonds with reagents like ozone or potassium permanganate (B83412) would lead to the formation of smaller carbonyl compounds.
The reduction of the dienone moiety offers several possibilities. The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride. Catalytic hydrogenation can reduce one or both of the double bonds, and under more forcing conditions, also the carbonyl group. The regioselectivity of the reduction of the double bonds can often be controlled by the choice of catalyst and reaction conditions.
| Reaction Type | Reagent | Potential Product(s) |
| Oxidation | m-CPBA | Epoxides at one or both double bonds |
| Oxidation | O₃, then DMS | Aldehydes and/or ketones from cleavage of double bonds |
| Reduction | NaBH₄ | (3E)-4-methylhepta-3,6-dien-2-ol |
| Reduction | H₂, Pd/C | 4-methylheptan-2-one or 4-methylheptan-2-ol |
Advanced Spectroscopic and Computational Characterization of 3e 4 Methylhepta 3,6 Dien 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of organic molecules in solution. mdpi.comresearchgate.net For (3E)-4-methylhepta-3,6-dien-2-one, ¹H and ¹³C NMR spectroscopy provide critical data for assigning the configuration of the double bonds and understanding the molecule's conformational preferences.
Conformational analysis of similar dienone systems often involves studying the rotational barriers around single bonds. um.es In the case of this compound, rotation around the C4-C5 bond would lead to different spatial arrangements of the substituents. The relative populations of these conformers can be determined by analyzing NMR chemical shifts and coupling constants, often at varying temperatures. researchgate.net For instance, the observation of specific through-space interactions in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can help identify the predominant conformer in solution. mdpi.com The chemical shifts of the protons and carbons are influenced by the electronic environment, which in turn is dictated by the molecule's three-dimensional structure.
The configuration of the C3=C4 double bond as E (trans) is a key structural feature. This can be confirmed by the magnitude of the vicinal coupling constant (³J) between the proton at C3 and the methyl group at C4 in the ¹H NMR spectrum. Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method, can be employed to predict the NMR chemical shifts for different possible isomers and conformers, aiding in the definitive assignment of the observed spectra. um.esresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H1 (CH₃-C2) | 2.1 - 2.3 | s | - |
| H3 | 6.0 - 6.2 | q | ~1.5 |
| H5 | 2.9 - 3.1 | d | ~7.0 |
| H6 | 5.7 - 5.9 | dt | ~15.0, ~7.0 |
| H7 | 5.0 - 5.2 | d | ~15.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₃-C2) | 25 - 30 |
| C2 (C=O) | 195 - 205 |
| C3 | 125 - 130 |
| C4 | 140 - 145 |
| C5 | 35 - 40 |
| C6 | 130 - 135 |
| C7 | 115 - 120 |
Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk When this compound is subjected to electron ionization (EI), it forms a molecular ion (M⁺) which can then undergo various fragmentation pathways. chemguide.co.uk
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation patterns for ketones and dienes include alpha-cleavage and McLafferty rearrangements. libretexts.org For instance, cleavage of the bond between C2 and C3 could lead to the formation of an acylium ion. The fragmentation can also be influenced by the presence of the conjugated diene system, which can stabilize certain fragment ions through resonance. youtube.com
Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for the trace analysis of volatile compounds like this compound in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on the mass spectrum of each component. This is useful in various applications, including flavor and fragrance analysis.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound This table is illustrative and based on general principles of mass spectrometry fragmentation. Actual m/z values would be determined experimentally.
| m/z Value | Possible Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 124 | [C₈H₁₂O]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 109 | [M - CH₃]⁺ | Loss of a methyl radical |
| 81 | [M - C₂H₃O]⁺ | Alpha-cleavage at the carbonyl group |
| 67 | [C₅H₇]⁺ | Cleavage within the dienyl system |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the most prominent absorption in the IR spectrum would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would also be observable, usually in the 1600-1650 cm⁻¹ range. C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups would also be present. Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C=C stretching vibrations of the diene.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on typical group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1650 - 1700 | IR (strong), Raman (weak) |
| C=C (Diene) | Stretch | 1600 - 1650 | IR (medium), Raman (strong) |
| C-H (sp²) | Stretch | 3010 - 3100 | IR (medium), Raman (medium) |
Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the dienone in this compound, exhibit characteristic absorptions in the UV-Vis region. The presence of the conjugated π-system allows for π → π* transitions, which typically occur at longer wavelengths (lower energy) compared to non-conjugated systems. The exact position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the presence of other functional groups. For a conjugated dienone, a strong absorption is expected in the 220-250 nm range.
Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathway Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure, geometry, and reactivity of molecules. scielo.org.mx For this compound, DFT calculations can be used to:
Spectroscopic Prediction: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netscielo.org.mx These calculated values can then be compared with experimental data to confirm the structural assignment.
Electronic Properties: Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Reaction Pathway Prediction: Model the potential energy surface for various chemical reactions involving this compound. This can help in understanding its reactivity and predicting the products of potential reactions.
For example, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide accurate predictions of the molecule's properties. um.esresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into:
Conformational Analysis: By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule and their relative stabilities. nih.gov This is particularly useful for flexible molecules with multiple rotatable bonds. The simulations can reveal the preferred conformations in different environments (e.g., in a solvent or in the gas phase).
Intermolecular Interactions: MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or other solute molecules. This can provide information about its solubility, aggregation behavior, and potential binding interactions with biological macromolecules.
The results of MD simulations can be analyzed to determine various properties, such as radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom, and to visualize the dynamic behavior of the molecule.
Applications As a Synthetic Building Block and Research Chemical
Role as an Intermediate in the Construction of Diverse Organic Molecules
There is a significant lack of documented evidence in peer-reviewed scientific journals detailing the role of (3E)-4-methylhepta-3,6-dien-2-one as an intermediate in the construction of diverse organic molecules. While conjugated dienones, in general, are versatile intermediates in organic synthesis, participating in reactions such as Michael additions, Diels-Alder reactions, and various cycloadditions to form more complex structures, specific examples employing this compound are not reported. libretexts.orgpsiberg.com The general reactivity of conjugated systems suggests its potential as an intermediate, but this has not been substantiated with published research.
Precursor in the Generation of Chemically Diverse Derivatives and Analogs
Similarly, the scientific literature does not provide specific examples of this compound being used as a precursor to generate a wide array of chemically diverse derivatives and analogs. In principle, the ketone and the conjugated diene functionalities within the molecule could be chemically modified. For instance, the ketone could undergo reduction, oximation, or Wittig reactions, while the diene could be a handle for cycloaddition reactions or selective hydrogenations. However, no specific studies demonstrating these transformations on this compound have been found. The related compound, 6-methyl-5-hepten-2-one, is a known intermediate in the synthesis of various flavors, fragrances, and vitamins, highlighting the potential utility of such structures, though this does not directly apply to the specified isomer. chemicalbook.com
Future Directions in the Research of 3e 4 Methylhepta 3,6 Dien 2 One
Exploration of Novel and Sustainable Synthetic Strategies for the Compound
The development of green and sustainable methods for synthesizing α,β-unsaturated ketones is a significant area of future research. acs.orggoogle.com Current methods often rely on catalysts and conditions that can be harmful to the environment. google.com Future strategies will likely focus on:
Water-based Synthesis: Carrying out organic synthesis in water is a key goal for green chemistry. acs.org Researchers are exploring methods like the Claisen-Schmidt condensation in an aqueous medium using green catalysts such as choline (B1196258) hydroxide. acs.orgacs.org
Solvent-Free Conditions: The use of solid catalysts like Hβ zeolite allows for reactions to proceed without the need for a solvent, reducing waste and environmental impact. rsc.org
Visible-Light-Promoted Reactions: Organocatalytic, aerobic oxidation reactions promoted by visible light offer a straightforward and energy-efficient protocol for synthesizing α,β-unsaturated ketones from their corresponding silyl (B83357) enol ethers. nih.gov
Ion Exchange Polymers: Utilizing ion exchange polymers as catalysts in a fixed-bed reactor presents a method for continuous production with high purity and yield, minimizing toxic waste. google.com
These novel approaches aim to improve reaction efficiency, reduce manufacturing costs, and minimize pollution. google.com
In-depth Mechanistic Studies of Under-explored Reactions and Degradation Pathways
A thorough understanding of the reaction mechanisms and degradation pathways of (3E)-4-methylhepta-3,6-dien-2-one is crucial for predicting its environmental fate and reactivity. Future research will likely involve:
Atmospheric Oxidation: Investigating the kinetics and mechanisms of its reaction with atmospheric oxidants like OH radicals will help determine its atmospheric lifetime and the formation of secondary organic aerosols. copernicus.orgresearchgate.net The reaction with OH radicals is believed to proceed almost exclusively through addition to the C=C double bond. copernicus.org
Biodegradation: Studying the microbial degradation of this volatile organic compound (VOC) under both aerobic and anaerobic conditions is essential. nih.gov The presence of other VOCs can enhance or constrain its biodegradation through processes like co-metabolism or catabolite repression. nih.govnih.gov
Photodegradation: Exploring the use of photocatalysts to break down the compound under visible light could lead to new remediation technologies. rsc.org
Reaction with Biological Nucleophiles: Understanding the compound's reactivity with biological soft nucleophiles, such as the thiol groups in proteins, is key to elucidating its biological activity and potential toxicity. researchgate.net
These studies will provide a more complete picture of the compound's lifecycle and interactions in various environments.
Discovery and Characterization of New Biological and Ecological Roles
As a semiochemical, this compound plays a role in insect communication. numberanalytics.compressbooks.pub However, its full range of biological and ecological functions is likely broader than what is currently known. Future research directions include:
Insect Pest Management: Exploring its potential in integrated pest management (IPM) strategies is a promising area. plantprotection.plresearchgate.net This could involve its use in monitoring, mass trapping, attract-and-kill, or push-pull strategies. researchgate.netbioprotectionportal.com
Pollinator Attraction: Investigating whether this compound or its derivatives can be used to attract beneficial insects like pollinators could have significant agricultural applications. numberanalytics.com
Interspecific Communication: Delving into its role as an allelochemical, which mediates interactions between different species, could reveal new ecological relationships. pressbooks.pubsuterra.com For example, it could act as a kairomone, benefiting the receiver (e.g., a predator locating prey), or an allomone, benefiting the emitter. numberanalytics.compressbooks.pub
Plant-Insect Interactions: Understanding how plants might produce this compound in response to herbivory could lead to new strategies for crop protection. plantprotection.pl
The discovery of new biological roles could open up a wide range of applications in agriculture and conservation. numberanalytics.com
Development of Advanced Analytical and Detection Methods for Complex Matrices
Detecting and quantifying this compound, especially at low concentrations in complex environmental or biological samples, requires sensitive and robust analytical techniques. intertek.comnih.gov Future advancements in this area are expected to focus on:
Improved Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a standard technique, advancements in areas like dynamic headspace and tandem MS (MS/MS) can boost sensitivity for analyzing complex samples. intertek.comfrontiersin.org
Portable and Real-Time Detection: The development of portable gas-sensing technologies and electronic noses (E-noses) would allow for on-site, real-time monitoring of this VOC. frontiersin.org
High-Content Analysis (HCA): For assessing the genotoxic potential of compounds in complex food matrices, HCA offers a multiparametric approach that can enhance sensitivity and accuracy. nih.gov
Sensors and Biosensors: New sensor and biosensor technologies are being developed for the detection of semiochemicals in the field, which could be applied to monitoring this compound for agricultural purposes. nih.gov
These advanced methods will be crucial for a more accurate assessment of the compound's presence and impact in various systems. sepscience.comtechnologynetworks.com
Application in Materials Science and Polymer Chemistry (Hypothetical)
The presence of conjugated double bonds in the structure of this compound suggests a hypothetical potential for its use in materials science and polymer chemistry. wikipedia.orglibretexts.org Future research could explore:
Diene Polymerization: As a conjugated diene, it could potentially be polymerized to create novel synthetic rubbers or other polymers. libretexts.orgopenstax.org The presence of double bonds in the polymer chain could introduce flexibility and allow for further chemical modifications like vulcanization. libretexts.orgopenstax.org
Monomer for Specialty Polymers: It could serve as a monomer or co-monomer in the synthesis of polymers with specific properties. The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) could be controlled using specific catalysts like Ziegler-Natta catalysts. orgoreview.com
Crosslinking Agent: The reactivity of the dienone structure might allow it to act as a crosslinking agent to modify the properties of other polymers. fiveable.me
Functional Materials: γ-keto sulfones, which can be synthesized from α,β-unsaturated ketones, are used in functional materials, suggesting a potential downstream application. nih.govsemanticscholar.orgrsc.org
While currently speculative, the exploration of this compound in materials science could lead to the development of new materials with unique characteristics.
Advanced Theoretical Studies on Electronic Structure and Reactivity Profiles
Computational chemistry offers powerful tools to understand the fundamental properties of molecules like this compound. Future theoretical studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reaction mechanisms, and reactivity of the molecule in greater detail. acs.orgarxiv.orgrsc.org For instance, DFT can help elucidate the role of hydrogen bonding in catalytic reactions. acs.orgacs.org
Structure-Activity Relationships: Computational models can be used to predict the biological activity and toxicity of the compound and its derivatives based on their chemical structure. researchgate.netresearchgate.net The electrophilicity index, for example, can be used to model chemical reactivity with biological targets. researchgate.net
Band-Structure Calculations: For potential applications in materials science, theoretical band-structure calculations can provide insights into the electronic properties of polymers derived from this compound. aps.org
Predicting Reaction Pathways: Computational methods can help predict the most likely degradation pathways and reaction products under different environmental conditions. copernicus.org
These advanced theoretical studies will complement experimental work and guide the design of new experiments and applications for this compound.
Q & A
Q. What experimental protocols are recommended for synthesizing (3E)-4-methylhepta-3,6-dien-2-one with high stereochemical purity?
A validated synthesis route involves using 2,4,6-trimethylpyridinium tetrafluoroborate and sodium borohydride in distilled water under controlled conditions to achieve the desired stereochemistry . To ensure purity, employ column chromatography with a polar stationary phase (e.g., silica gel) and monitor reaction progress via thin-layer chromatography (TLC). Characterization should combine H/C NMR and IR spectroscopy to confirm the E-configuration at the 3,6-diene positions. Gas chromatography-mass spectrometry (GC-MS) can further verify molecular weight and purity .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of this compound?
Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. For example, enol-keto tautomerism in α,β-unsaturated ketones can obscure carbonyl signals. Mitigate this by:
- Acquiring spectra in deuterated solvents (e.g., CDCl or DMSO-d) at varying temperatures.
- Cross-referencing with computational methods (e.g., density functional theory (DFT) for predicted chemical shifts).
- Using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign coupling patterns unambiguously .
Q. What are the best practices for assessing the compound’s stability under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to:
- Thermal stress : Heat samples to 40–60°C and monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- Oxidative stress : Introduce air or hydrogen peroxide and track carbonyl oxidation products via GC-MS.
- Light exposure : Use UV-Vis spectroscopy to detect photoisomerization or bond cleavage. Pre-cooling samples to 4°C can slow organic degradation during prolonged experiments .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound in organocatalytic applications?
DFT calculations (e.g., using Gaussian or ORCA) can model transition states and predict regioselectivity in Diels-Alder reactions. Key steps:
Q. What strategies address low reproducibility in bioactivity assays involving this compound derivatives?
Inconsistent bioactivity data may stem from:
- Solubility issues : Use co-solvents (e.g., DMSO) with concentrations ≤1% to avoid cytotoxicity.
- Epimerization : Monitor stereochemical integrity via circular dichroism (CD) during biological testing.
- Matrix effects : Include internal standards (e.g., deuterated analogs) in LC-MS/MS quantification to normalize recovery rates .
Q. How can researchers design experiments to evaluate the compound’s role in asymmetric catalysis?
- Chiral ligand screening : Test ligands like BINOL or Jacobsen’s catalyst in model reactions (e.g., Michael additions).
- Enantiomeric excess (ee) determination : Use chiral HPLC or H NMR with chiral shift reagents.
- Mechanistic probes : Isotope labeling (e.g., C at the carbonyl) paired with in situ IR can track intermediate formation .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data for this compound?
Q. How should researchers address limitations in sample size during pollution degradation studies?
For environmental fate experiments:
- Spiked matrix controls : Prepare wastewater samples with known concentrations of degradation products.
- Replicate designs : Use ≥3 technical replicates per condition to account for organic matrix variability.
- Longitudinal sampling : Collect data at multiple time points to model degradation kinetics .
Q. What techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Measure binding affinities in real time.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use AutoDock Vina to simulate binding poses and identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
